molecular formula C27H26ClFN4O2 B2424157 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1185141-40-5

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2424157
M. Wt: 492.98
InChI Key: NPLOVSLXQFDSIR-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H26ClFN4O2 and its molecular weight is 492.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds structurally related to 2-(3-(2-Chlorobenzyl)-8-Fluoro-4-Oxo-3H-Pyrimido[5,4-B]Indol-5(4H)-Yl)-N-(2-(Cyclohex-1-En-1-Yl)Ethyl)Acetamide. For instance, the synthesis of biologically active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a tubulin inhibitor, has been optimized and characterized using sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001).

Catalytic Activities

Studies have been conducted on the catalytic activities of compounds similar to the specified chemical. For example, the catalytic activity of nickel ferrite nanoparticles was explored in the synthesis of derivatives like 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, indicating potential applications in biological activity screening (Rao et al., 2019).

Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, which have shown promising antibacterial and antifungal activities. This suggests potential applications of these compounds, including those structurally related to the specified chemical, in antimicrobial therapies (Debnath & Ganguly, 2015).

Bioactive Benzothiazolinone Acetamide Analogs

Research has also been conducted on benzothiazolinone acetamide analogs, studying their spectroscopic and quantum mechanical properties. These compounds have potential applications in fields like photovoltaic efficiency modeling and ligand protein interactions, indicating a broad scope of applications for structurally related compounds (Mary et al., 2020).

Synthesis of Novel Derivatives

There has been significant interest in the synthesis of novel derivatives of compounds structurally similar to 2-(3-(2-Chlorobenzyl)-8-Fluoro-4-Oxo-3H-Pyrimido[5,4-B]Indol-5(4H)-Yl)-N-(2-(Cyclohex-1-En-1-Yl)Ethyl)Acetamide, which could have potential applications in various fields of medicinal chemistry and drug design (Shestakov et al., 2009).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClFN4O2/c28-22-9-5-4-8-19(22)15-32-17-31-25-21-14-20(29)10-11-23(21)33(26(25)27(32)35)16-24(34)30-13-12-18-6-2-1-3-7-18/h4-6,8-11,14,17H,1-3,7,12-13,15-16H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLOVSLXQFDSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

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